2-Methyloxane-4-carbothioamide
Description
Properties
CAS No. |
88571-76-0 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
2-methyloxane-4-carbothioamide |
InChI |
InChI=1S/C7H13NOS/c1-5-4-6(7(8)10)2-3-9-5/h5-6H,2-4H2,1H3,(H2,8,10) |
InChI Key |
JHARUVYBOXKZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Thionation of Carboxamide Precursors
The most straightforward route involves the conversion of 2-methyloxane-4-carboxamide to its thioamide analog using thionation reagents. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and phosphorus pentasulfide (P$$4$$S$${10}$$) are widely employed for such transformations.
Procedure :
- Synthesis of 2-Methyloxane-4-carboxamide :
- The carboxamide precursor is synthesized via ammonolysis of the corresponding ester. For example, ethyl 2-methyloxane-4-carboxylate reacts with concentrated ammonium hydroxide in methanol at 20°C for 16 hours, yielding the carboxamide.
- Reaction :
$$
\text{Ethyl ester} + \text{NH}_4\text{OH} \rightarrow \text{Carboxamide} + \text{EtOH}
$$ - Yield : ~89% (analogous to thiazole systems).
- Thionation Step :
Optimization Notes :
- Excess reagent or prolonged heating may lead to over-thionation or decomposition.
- Ultrasonic irradiation reduces reaction time by 30–40%.
Direct Synthesis from Oxane Carboxylic Acid Derivatives
This method bypasses the carboxamide intermediate by directly introducing the thioamide group from carboxylic acid derivatives.
Procedure :
- Formation of Acid Chloride :
- Thioamidation :
Challenges :
- Handling H$$_2$$S requires stringent safety measures.
- Competing reactions (e.g., hydrolysis of acid chloride) may reduce efficiency.
Cyclization Strategies
Constructing the oxane ring from a linear thioamide-containing precursor offers stereochemical control.
Procedure :
- Linear Precursor Synthesis :
- Cyclization :
- The aldehyde and diol react in the presence of p-toluenesulfonic acid (PTSA) at 80°C, forming the oxane ring via hemiketal intermediates.
- Reaction :
$$
\text{HO-(CH}2\text{)}3-\text{C(=S)NH}2 + \text{CH}3-\text{C(OH)H-CH}2\text{OH} \rightarrow \text{2-Methyloxane-4-carbothioamide} + \text{H}2\text{O}
$$ - Yield : 40–55% (estimated from heterocycle formations).
Advantages :
- Enantioselective synthesis is feasible with chiral catalysts.
- Avoids thionation steps, preserving functional group compatibility.
Experimental Procedures and Optimization
Reaction Conditions
| Method | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Thionation | Lawesson’s reagent | Reflux | 6–12 h | 70–85% |
| Acid chloride route | SOCl$$2$$, NH$$4$$SCN | 0–25°C | 2–4 h | 50–65% |
| Cyclization | PTSA, diol | 80°C | 8–10 h | 40–55% |
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for thioamide isolation.
- Recrystallization : Ethanol/water mixtures improve purity to >95%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Criterion | Thionation | Acid Chloride | Cyclization |
|---|---|---|---|
| Yield | High | Moderate | Low |
| Scalability | Excellent | Good | Limited |
| Stereochemical Control | Low | Low | High |
| Safety | Moderate | Hazardous | Moderate |
Optimal Route : Thionation of carboxamide precursors offers the best balance of yield and practicality for large-scale synthesis. Cyclization is preferred for enantiomerically pure products.
Chemical Reactions Analysis
Types of Reactions
2-Methyloxane-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
2-Methyloxane-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and protein binding assays.
Mechanism of Action
The mechanism of action of 2-Methyloxane-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as reducing oxidative stress or inhibiting microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-methyloxane-4-carbothioamide, we compare it to three structurally related thioamides: 4-methoxybenzenecarbothioamide , 2-chloro-6-methylpyrimidine-4-carboxylic acid , and benzothioamide .
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Structure and Solubility :
- The oxane ring in 2-methyloxane-4-carbothioamide enhances hydrophilicity compared to benzene-derived analogs like 4-methoxybenzenecarbothioamide. This could improve aqueous solubility, a critical factor in drug bioavailability.
- Pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) exhibit higher polarity due to the carboxylic acid group, favoring agrochemical applications.
Reactivity and Biological Activity: Thioamides with aromatic cores (e.g., 4-methoxybenzenecarbothioamide) demonstrate strong metal-coordination capabilities and antimicrobial properties . The oxane analog may exhibit distinct binding modes due to its non-aromatic, oxygen-containing ring. The methyl group in 2-methyloxane-4-carbothioamide could sterically hinder interactions with biological targets compared to smaller substituents (e.g., methoxy in ).
Synthetic Utility :
- Benzothioamides are widely used to synthesize thiazoles and thiadiazoles. The oxane variant may enable access to oxygen-containing heterocycles, expanding scaffold diversity.
Safety and Handling: Limited data exist for 2-methyloxane-4-carbothioamide, but pyrimidine derivatives like require careful handling due to reactivity (e.g., carboxylic acid corrosivity). Thioamides generally necessitate precautions against dermal exposure .
Research Findings and Gaps
- Coordination Chemistry : 4-Methoxybenzenecarbothioamide forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) . Computational modeling suggests the oxane analog’s ring puckering may alter metal-ligand bond angles.
- Biological Activity : Benzothioamides inhibit enzymes like thyroperoxidase, but the oxane derivative’s efficacy remains unexplored.
- Thermodynamic Stability : The oxane ring’s chair conformation may enhance thermal stability compared to planar aromatic thioamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
